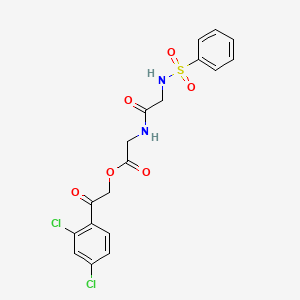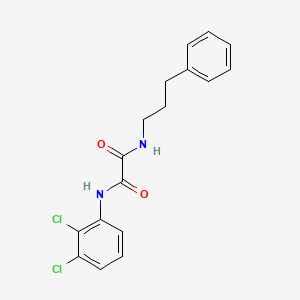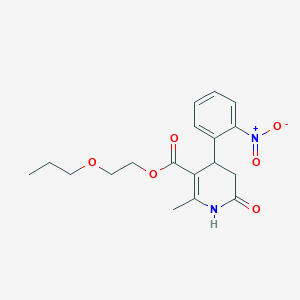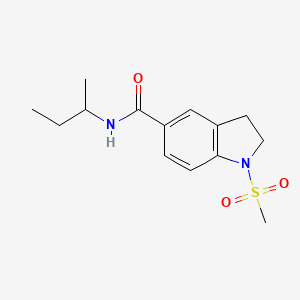![molecular formula C16H20N2O3S3 B4554178 (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4554178.png)
(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H20N2O3S3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is 384.06360602 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Bioactivity of Bis(heteroaryl)piperazines
Bis(heteroaryl)piperazines (BHAPs), which share the piperazine moiety with the compound , have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase (RT). These compounds have shown significant potency in preclinical evaluations, leading to the selection of specific derivatives for clinical evaluation due to their antiviral activities (Romero et al., 1994).
Antibacterial Agents and Piperazine Derivatives
Research on pyrido(2,3-d)pyrimidine antibacterial agents involving the synthesis of piperazine derivatives highlighted a series of compounds with significant in vitro and in vivo activity against gram-negative bacteria. These studies underscore the structural versatility of piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).
Piperazine in Carbon Dioxide Capture
The resistance of aqueous piperazine solutions to thermal degradation and oxidation makes them advantageous for carbon dioxide capture applications. The stability of piperazine under these conditions suggests potential utility in enhancing the efficiency and sustainability of CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).
Synthesis and Antimicrobial Activities
The synthesis of novel piperazine derivatives with attached 1,2,3-triazoles, piperidines, and thieno pyridine rings has been reported, demonstrating moderate to good antifungal activity. This research indicates the potential of piperazine derivatives in developing new antimicrobial agents, providing insight into the structural modifications that can enhance biological activity (Darandale et al., 2013).
Piperazine Derivatives as Ligands for Receptors
The study of substituted piperazines as ligands for melanocortin receptors, including the synthesis and characterization of these compounds, reveals the potential for developing receptor-specific agents. This research highlights the importance of piperazine derivatives in exploring new therapeutic targets (Mutulis et al., 2004).
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-3-13-12(2)23-11-14(13)16(19)17-6-8-18(9-7-17)24(20,21)15-5-4-10-22-15/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERLJQDGSRLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4554121.png)
![[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate](/img/structure/B4554123.png)

![3-methoxy-N-{3-oxo-3-[(2-phenylethyl)amino]propyl}benzamide](/img/structure/B4554142.png)

![5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4554162.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4554179.png)
![5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B4554187.png)
![(Z)-N-(4-acetylphenyl)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4554190.png)
![N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4554191.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B4554200.png)
